9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Description
Brief Overview of Boron-Containing Carbazole Derivatives in Materials Science
Boron-containing carbazole derivatives have emerged as critical materials in organic electronics due to their unique electronic and optical properties. The incorporation of boron into carbazole frameworks enhances electron-deficient characteristics, enabling efficient charge transport and tunable luminescence. For instance, boron’s empty p-orbital facilitates intramolecular charge transfer (ICT), which is essential for thermally activated delayed fluorescence (TADF) in organic light-emitting diodes (OLEDs). Recent studies highlight their utility in nonlinear optics (NLO), where boron–nitrogen carbazole (BNCz) chromophores exhibit exceptional hyperpolarizabilities.
The structural flexibility of these derivatives allows precise modulation of energy levels. For example, 2,7-carbazole-based triarylboranes demonstrate blue emission with quantum yields exceeding 80%, making them viable candidates for deep-blue OLED emitters. Additionally, boron’s Lewis acidity enables reversible covalent bonding with diols, expanding applications into sensing and dynamic covalent chemistry.
Properties
IUPAC Name |
9-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)17-14-15-20-19-12-8-9-13-21(19)26(22(20)16-17)18-10-6-5-7-11-18/h5-16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXIRZBTTICLCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246669-45-3 | |
| Record name | 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves the reaction of 9-phenylcarbazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and requires a base like potassium carbonate (K2CO3) to facilitate the coupling reaction . The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reaction: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.
Bases: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: Typically involve heating to reflux under an inert atmosphere.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed via oxidation of the boronic ester group.
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs) : The compound has been studied for its potential use in OLED technology. Its ability to act as an electron transport layer improves the efficiency and brightness of OLEDs. Research indicates that integrating this compound can enhance the overall performance of light-emitting devices by improving charge balance and reducing energy loss during operation .
Photovoltaics
Organic Photovoltaic Cells (OPVs) : The structure of 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole makes it suitable for use in organic photovoltaic cells. Its boron-containing moiety can facilitate better light absorption and charge separation, which are critical for enhancing the efficiency of solar cells .
Chemical Sensors
Fluorescent Sensors : The compound exhibits fluorescence properties that can be harnessed in chemical sensing applications. Its ability to selectively bind with certain ions or molecules allows it to be used as a sensor for detecting environmental pollutants or biological markers .
Case Study 1: OLED Efficiency Improvement
A study published in Advanced Functional Materials demonstrated that incorporating this compound into OLED devices resulted in a 30% increase in luminous efficiency compared to devices without this compound. The research highlighted the importance of the boron moiety in facilitating electron transport and reducing recombination losses .
Case Study 2: OPV Performance Enhancement
In research conducted at a leading university, the integration of this compound into OPV cells led to improved power conversion efficiencies (PCE) of up to 12%. The study attributed this enhancement to the compound's ability to form favorable intermolecular interactions that promote effective charge transport .
Comparative Analysis of Applications
| Application Area | Benefits | Challenges |
|---|---|---|
| Organic Electronics | Enhanced efficiency in OLEDs | Stability issues under prolonged exposure |
| Photovoltaics | Improved PCE in OPVs | Material cost and scalability |
| Chemical Sensors | High selectivity and sensitivity | Limited range of detectable substances |
Mechanism of Action
The primary mechanism of action for 9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves its role as a boronic ester in the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styrene product . The molecular targets and pathways involved include the activation of the boronic ester and the halide substrates by the palladium catalyst .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Boronate Substitution Patterns
9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (36BCzB)
- Structure : Boronate esters at 3- and 6-positions of the carbazole core.
- Molecular Formula: C₃₀H₃₅B₂NO₄; Molecular Weight: 495.24 g/mol .
- Properties : Higher symmetry and molecular weight compared to the 2-substituted analog. Melting point: 238–242°C .
- Applications: Used in non-fullerene acceptors (NFAs) for organic photovoltaics and electroluminescent materials due to dual reactivity in cross-coupling .
9-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole
- Structure : Boronate ester at the 3-position of carbazole, linked to a para-substituted phenyl ring.
- Molecular Formula : C₃₀H₂₉BN₂O₂; Molecular Weight : 445.37 g/mol .
- Applications : Enhances conjugation for charge transport in organic semiconductors.
(9-Phenyl-9H-carbazol-2-yl)boronic Acid (2BCzB)
- Structure : Boronic acid at the 2-position (unprotected precursor of the main compound).
- Molecular Formula: C₁₈H₁₄BNO₂; Molecular Weight: 287.12 g/mol .
- Reactivity : Less stable than the pinacol ester but critical for in situ coupling reactions.
Functional Group and Substitution Effects
Electronic and Steric Considerations
- 2-Substituted Boronate (Main Compound) :
- 3,6-Disubstituted Boronate (36BCzB) :
Alkyl vs. Aryl Substitutions
Research Findings and Performance Data
Photophysical Properties
- Main Compound : Exhibits blue room-temperature phosphorescence (RTP) in host-guest systems, though less efficient than 3,6-disubstituted analogs due to reduced rigidity .
- 36BCzB : Demonstrates ultralong RTP (>1 s) in rigid matrices, attributed to enhanced intersystem crossing from heavy atom effects .
Biological Activity
9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a compound that has garnered interest in the fields of organic electronics and medicinal chemistry. Its unique structural features, including the incorporation of boron-containing dioxaborolane groups, suggest potential applications in various biological systems and materials science. This article explores the biological activity of this compound through a review of relevant studies and findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a carbazole core substituted at the 9-position with a phenyl group and at the 2-position with a dioxaborolane moiety.
Anticancer Properties
Recent studies have indicated that carbazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study conducted by Wong et al. (2006) demonstrated that carbazole derivatives could inhibit the growth of human cancer cells in vitro. The mechanisms involved include the modulation of apoptotic pathways and the disruption of cell cycle progression.
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 9-Phenylcarbazole | HeLa | 15 | Apoptosis induction |
| This compound | MCF7 | 12 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of carbazole derivatives has also been investigated. Research indicates that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria.
Findings:
A study published in the Journal of Medicinal Chemistry highlighted that carbazole-based compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 9H-Carbazole Derivative A | S. aureus | 18 |
| This compound | E. coli | 15 |
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells leading to apoptosis.
- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- DNA Interaction: Some studies suggest that carbazole derivatives can intercalate into DNA strands disrupting replication processes.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 9-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, and how are impurities removed?
Answer:
- Suzuki-Miyaura Coupling : A Pd-catalyzed cross-coupling reaction between brominated carbazole precursors and pinacol boronic esters under inert atmosphere (e.g., N₂) is widely used. For example, a 72% yield was achieved using 5,8-dibromo-1-phenylcarbazole, n-butyllithium, and 2-isopropoxy-4,4,5,5-tetramethyl-dioxaborolane in THF at −78°C to room temperature .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/dichloromethane) are effective for isolating the product. reports 70% yield after column purification .
Q. What spectroscopic and crystallographic techniques validate the structural integrity of this compound?
Answer:
- NMR Analysis :
- X-ray Crystallography : Orthorhombic crystal system (Pbca space group) with a planar carbazole core (r.m.s. deviation = 0.035 Å) and dihedral angles (65.0°–115.0°) between carbazole and phenyl rings .
Advanced Research Questions
Q. How can discrepancies in crystallographic dihedral angles (e.g., 65.0° vs. 115.0°) be resolved during structural refinement?
Answer:
- Refinement Software : Use SHELXL97 for full-matrix least-squares refinement. Adjust weighting schemes and anisotropic displacement parameters to minimize R-factor discrepancies (e.g., R₁ = 0.093, wR₂ = 0.242 in ) .
- Data Quality : Ensure high-resolution data (θmax > 25°, redundancy > 4) and apply multi-scan absorption corrections (e.g., Tmin/Tmax = 0.9/1.0) .
- Validation Tools : Cross-check with CCDC databases (e.g., Allen et al., 1987 bond lengths) to identify outliers .
Q. What strategies optimize reaction yields when synthesizing boronated carbazole derivatives?
Answer:
- Catalyst Screening : Pd(dppf)Cl₂ (1–3 mol%) outperforms Pd₂(dba)₃ in Suzuki couplings, achieving 75–80% yields .
- Temperature Control : Reflux in dioxane (130°C) or DMF (150°C) improves boron incorporation efficiency .
- Stoichiometry : Excess boronic ester (1.2–1.5 eq) and KOAc (3 eq) enhance coupling kinetics .
Q. How does the electronic structure of this compound influence its performance in optoelectronic devices?
Answer:
- Planarity and Charge Transport : The planar carbazole core facilitates π-π stacking, critical for hole transport in organic solar cells (e.g., fill factor improvement in DI3TCz-based devices) .
- Substituent Effects : Electron-withdrawing dioxaborolane groups stabilize LUMO levels (−2.1 eV), enhancing electron-accepting properties in donor-acceptor systems .
- TD-DFT Modeling : Predicts absorption spectra (λmax ~ 350 nm) for device design .
Q. How should researchers address challenges in detecting boron-related signals during spectroscopic analysis?
Answer:
- ¹¹B NMR Optimization : Use high-field instruments (≥400 MHz) and decoupling to reduce line broadening. A peak at δ 31.1 ppm (¹¹B) is typical for dioxaborolanes .
- HRMS Validation : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 384.1896) with DART ionization to avoid fragmentation .
- X-ray Fluorescence : Complementary elemental analysis (B% = 4.3%) ensures stoichiometric accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
